1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which contribute to its diverse biological activities. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in drug discovery, often associated with potent biological activities.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound could play a role in regulating cell cycle progression .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by inhibiting CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . By inhibiting CDK2, it can induce changes in gene expression and disrupt normal cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by cyclization and subsequent methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazolo[4,3-d]pyrimidine scaffold .
Scientific Research Applications
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar scaffold but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional triazole rings.
Uniqueness
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of CDKs and EGFR makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXZYDHNBAILPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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